molecular formula C9H17N3 B13252942 [1-(1-methyl-1H-pyrazol-4-yl)ethyl](propan-2-yl)amine

[1-(1-methyl-1H-pyrazol-4-yl)ethyl](propan-2-yl)amine

Cat. No.: B13252942
M. Wt: 167.25 g/mol
InChI Key: NYXYJPHZCOLPRT-UHFFFAOYSA-N
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Description

Chemical Name: 1-(1-Methyl-1H-pyrazol-4-yl)ethylamine
IUPAC Name: 1-(1-Isopropyl-1H-pyrazol-4-yl)ethan-1-amine
Molecular Formula: C₈H₁₅N₃
Molecular Weight: 153.23 g/mol
CAS Number: 1007459-53-1
Structure: The compound consists of a pyrazole ring substituted with a methyl group at position 1 and an ethylamine group at position 2. The amine is further substituted with an isopropyl group, forming a secondary amine.
Physical Properties: Liquid at room temperature; storage recommended at 4°C .

Properties

Molecular Formula

C9H17N3

Molecular Weight

167.25 g/mol

IUPAC Name

N-[1-(1-methylpyrazol-4-yl)ethyl]propan-2-amine

InChI

InChI=1S/C9H17N3/c1-7(2)11-8(3)9-5-10-12(4)6-9/h5-8,11H,1-4H3

InChI Key

NYXYJPHZCOLPRT-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(C)C1=CN(N=C1)C

Origin of Product

United States

Preparation Methods

Reductive Amination of Pyrazole-4-carbaldehyde

A primary and well-documented synthetic approach to 1-(1-methyl-1H-pyrazol-4-yl)ethyl(propan-2-yl)amine involves the reductive amination of 1-methyl-1H-pyrazole-4-carbaldehyde with isopropylamine. This method can be summarized as follows:

  • Starting materials : 1-methyl-1H-pyrazole-4-carbaldehyde and isopropylamine.

  • Reaction type : Condensation followed by reduction.

  • Reducing agent : Sodium cyanoborohydride (NaBH3CN) is commonly used due to its selectivity and mild conditions.

  • Solvent : Methanol or other polar solvents facilitate the reaction.

  • Conditions : The reaction typically proceeds at room temperature or slightly elevated temperatures under inert atmosphere to prevent oxidation.

  • Mechanism : The aldehyde and amine form an imine intermediate, which is then reduced to the corresponding secondary amine.

This approach yields the target compound with moderate to high efficiency and is scalable for industrial applications.

Cyclocondensation and Subsequent Functionalization

Another synthetic strategy involves the construction of the pyrazole ring followed by selective alkylation and amination steps:

  • Pyrazole ring formation : Cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions forms the pyrazole core.

  • Alkylation : Introduction of the methyl group at the 1-position of the pyrazole ring is achieved using methyl halides in the presence of bases such as potassium carbonate.

  • Amination : The ethylamine side chain bearing the isopropyl substituent is introduced through nucleophilic substitution reactions, where isopropylamine reacts with a suitable leaving group attached at the 4-position of the pyrazole ring.

This multi-step synthesis allows for structural modifications and is adaptable for producing analogues.

Direct Preparation from Primary Amines and Diketones

A more recent and innovative method reported involves the direct preparation of N-substituted pyrazoles from primary aliphatic amines and diketones using O-(4-nitrobenzoyl)hydroxylamine as a reagent in dimethylformamide (DMF) solvent:

  • Procedure : The primary amine (e.g., isopropylamine derivative) is dissolved in DMF and cooled. Then, the diketone and O-(4-nitrobenzoyl)hydroxylamine are added, and the mixture is heated to approximately 85 °C for 1.5 hours.

  • Workup : The reaction mixture is treated with aqueous base and extracted, followed by purification through column chromatography.

  • Advantages : This method is fast, straightforward, and avoids the need for pre-formed pyrazole aldehydes or halides, potentially improving efficiency.

Industrial Production Considerations

Industrial scale synthesis of 1-(1-methyl-1H-pyrazol-4-yl)ethyl(propan-2-yl)amine typically adapts the reductive amination route due to its simplicity and scalability. Key points include:

  • Continuous flow reactors : Employed for improved control over reaction parameters, enhancing yield and purity.

  • Automated systems : Used to maintain consistent reaction conditions and reduce human error.

  • Optimization : Reaction parameters such as temperature, solvent choice, reagent stoichiometry, and reducing agent concentration are fine-tuned to maximize output.

  • Purification : Industrial purification often involves crystallization or distillation, depending on the physical properties of the compound (notably, this compound is liquid at room temperature and stored at 4 °C).

Reaction Analysis and Chemical Transformations

The compound can undergo various chemical transformations relevant to its preparation and further functionalization:

Reaction Type Reagents/Conditions Outcome/Products
Reductive Amination Sodium cyanoborohydride in methanol Formation of secondary amine from aldehyde and amine
Oxidation Potassium permanganate, H2O2 Pyrazole N-oxides or oxidized derivatives
Nucleophilic Substitution Alkyl halides, acyl chlorides under basic/acidic conditions Alkylated or acylated pyrazole derivatives
Reduction Lithium aluminum hydride, NaBH4 Reduction of pyrazole ring or amine modifications

These reactions provide avenues for structural diversification and optimization of biological properties.

Data Table: Comparative Summary of Preparation Methods

Preparation Method Key Reagents Conditions Yield (%) Advantages Limitations
Reductive Amination 1-methyl-1H-pyrazole-4-carbaldehyde, isopropylamine, NaBH3CN Room temperature, methanol 70-90 High selectivity, scalable Requires careful handling of reducing agent
Cyclocondensation + Alkylation + Amination Hydrazine, 1,3-dicarbonyls, methyl halides, isopropylamine Acid/base catalysis, varied 50-75 Modular synthesis, structural control Multi-step, longer time
Direct Preparation from Amines and Diketones Primary amine, diketone, O-(4-nitrobenzoyl)hydroxylamine 85 °C, DMF, 1.5 h 40-60 Fast, straightforward Moderate yields, requires purification

Research Discoveries and Applications

  • The reductive amination route remains the most widely used due to its efficiency and adaptability in medicinal chemistry research for generating libraries of pyrazole derivatives.

  • The direct preparation method from primary amines and diketones is a recent advancement that simplifies synthesis, potentially accelerating research and industrial production.

  • Structural analogues prepared by varying the amine substituent or pyrazole ring substitutions have shown diverse biological activities, including kinase inhibition and antimicrobial effects, underscoring the importance of flexible synthetic methods.

Chemical Reactions Analysis

Types of Reactions

1-(1-methyl-1H-pyrazol-4-yl)ethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole N-oxides, while substitution reactions can produce various alkylated or acylated derivatives .

Scientific Research Applications

Chemistry

In chemistry, 1-(1-methyl-1H-pyrazol-4-yl)ethylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

These complexes are studied for their catalytic and biological activities .

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their pharmacological properties. They may exhibit activity against various biological targets, making them candidates for drug development .

Industry

Industrially, 1-(1-methyl-1H-pyrazol-4-yl)ethylamine is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the synthesis of polymers and advanced materials .

Mechanism of Action

The mechanism of action of 1-(1-methyl-1H-pyrazol-4-yl)ethylamine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity .

Comparison with Similar Compounds

2-(1-Methyl-1H-pyrazol-4-yl)propan-2-amine

  • Molecular Formula : C₇H₁₃N₃
  • Molecular Weight : 139.20 g/mol
  • CAS Number : 1215936-45-0
  • Key Differences :
    • The pyrazole ring is substituted with a tertiary amine (propan-2-yl group) at position 4 instead of a secondary amine.
    • The absence of an ethyl spacer between the pyrazole and amine results in a more compact structure.

n-(1-(1-Methyl-1H-pyrazol-4-yl)ethyl)pentan-3-amine

  • Molecular Formula : C₁₁H₂₁N₃
  • Molecular Weight : 195.30 g/mol
  • Key Differences :
    • The amine is substituted with a pentan-3-yl group instead of isopropyl, introducing a longer alkyl chain.
    • Increased lipophilicity due to the extended hydrocarbon chain, which may improve tissue penetration but reduce aqueous solubility.
  • Research Relevance : Such modifications are common in drug discovery to optimize pharmacokinetic properties .

(4-Chloro-1-methyl-1H-pyrazol-3-yl)methylamine

  • Molecular Formula : C₆H₁₀ClN₃
  • Molecular Weight : 159.62 g/mol
  • CAS Number : 1345510-60-2
  • The amine is a secondary amine but attached to a methylene group.
  • Implications : Chlorine substitution can improve binding affinity to biological targets through halogen interactions .

N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine

  • Molecular Formula : C₁₁H₁₄N₄
  • Molecular Weight : 202.26 g/mol
  • Key Differences :
    • A pyridine ring replaces the isopropyl group, introducing aromaticity and hydrogen-bonding capability.
    • Cyclopropyl substitution on the amine modulates steric and electronic properties.
  • Applications : Pyridine-containing derivatives are often explored for kinase inhibition due to their planar structure .

Avapritinib (Containing 1-Methyl-1H-pyrazol-4-yl Moiety)

  • Molecular Formula : C₂₇H₂₇FN₁₀
  • Molecular Weight : 498.57 g/mol
  • Key Differences :
    • The pyrazole group is part of a larger, complex structure with pyrrolo[2,1-f][1,2,4]triazine and piperazine rings.
    • Functions as a kinase inhibitor targeting specific oncogenic pathways.
  • Relevance : Highlights the utility of pyrazole-amine scaffolds in designing bioactive molecules .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight Amine Type Key Substituents Notable Properties
1-(1-Methyl-1H-pyrazol-4-yl)ethylamine C₈H₁₅N₃ 153.23 Secondary Isopropyl, ethyl-pyrazole Liquid, 4°C storage
2-(1-Methyl-1H-pyrazol-4-yl)propan-2-amine C₇H₁₃N₃ 139.20 Tertiary Propan-2-yl Compact structure, high lipophilicity
n-(1-(1-Methyl-1H-pyrazol-4-yl)ethyl)pentan-3-amine C₁₁H₂₁N₃ 195.30 Secondary Pentan-3-yl Enhanced tissue penetration
(4-Chloro-1-methyl-1H-pyrazol-3-yl)methylamine C₆H₁₀ClN₃ 159.62 Secondary Chlorine, methyl Halogen bonding potential
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine C₁₁H₁₄N₄ 202.26 Secondary Pyridine, cyclopropyl Aromatic interactions
Avapritinib C₂₇H₂₇FN₁₀ 498.57 Secondary Pyrrolotriazine, piperazine Kinase inhibition

Key Research Findings

  • Solubility and Stability : Secondary amines like the target compound balance solubility and steric hindrance, making them versatile intermediates. Tertiary amines (e.g., 2-(1-methylpyrazol-4-yl)propan-2-amine) prioritize lipophilicity over solubility .
  • Biological Activity : Chlorine substituents enhance electronic interactions in binding pockets, as seen in (4-chloro-1-methylpyrazol-3-yl)methylamine .
  • Medicinal Chemistry : Pyrazole-amine scaffolds are critical in kinase inhibitors (e.g., avapritinib), where substituents fine-tune target specificity .

Biological Activity

The compound 1-(1-methyl-1H-pyrazol-4-yl)ethylamine is a synthetic organic molecule notable for its unique pyrazole structure, which has garnered attention for its diverse biological activities. Pyrazole derivatives are well-known in medicinal chemistry for their potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer properties. This article provides a detailed overview of the biological activities associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1-(1-methyl-1H-pyrazol-4-yl)ethylamine is C9H17N3C_9H_{17}N_3, and its structural features include:

  • A pyrazole ring.
  • An ethyl group attached to the pyrazole.
  • A propan-2-yl amine functional group.

This structure is crucial for its interaction with biological targets and subsequent pharmacological effects.

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been explored in various studies. For example, derivatives containing disulfide moieties showed promising antibacterial activity against Pseudomonas syringae with a MIC value of 1.56 mg/L, indicating that modifications to the pyrazole structure can enhance antimicrobial efficacy .

The biological activity of 1-(1-methyl-1H-pyrazol-4-yl)ethylamine is primarily attributed to its ability to interact with specific biological targets:

  • Inhibition of Kinases : Some pyrazole derivatives have been documented to inhibit kinases such as Aurora-A, which plays a crucial role in cell cycle regulation and cancer progression .
  • Cell Cycle Arrest : Compounds similar to 1-(1-methyl-1H-pyrazol-4-yl)ethylamine have induced cell cycle arrest in cancer cells, leading to apoptosis .

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings:

Study 1: Pyrazole Derivatives in Cancer Therapy

A study evaluated a series of novel pyrazole compounds against various cancer cell lines, demonstrating significant cytotoxic effects. The most potent compound exhibited an IC50 value of 0.067 µM against Aurora-A kinase, confirming the potential of pyrazole structures in targeted cancer therapy .

Study 2: Antimicrobial Efficacy

Another research focused on synthesizing and testing new pyrazole derivatives for antimicrobial activity. The results indicated that certain derivatives were effective against resistant strains of bacteria, supporting the hypothesis that modifications in the pyrazole structure can lead to enhanced biological activity .

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